molecular formula C14H20O2 B8796056 4-Hexylbenzoic acid methyl ester CAS No. 38409-63-1

4-Hexylbenzoic acid methyl ester

Cat. No. B8796056
Key on ui cas rn: 38409-63-1
M. Wt: 220.31 g/mol
InChI Key: RTTGTHPEVMEHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026478B2

Procedure details

A flame-dried two-necked flask is charged under argon with 4-(4-methylbenzenesulfonyloxy)benzoic acid methyl ester (0.50 g, 1.63 mmol), Fe(acac)3 (29 mg, 0.08 mmol), THF (10 mL) and N-methylpyrrolidone (NMP, 0.95 mL). A solution of n-hexylmagnesium bromide (2M in Et2O, 1 mL, 2 mmol) is added via syringe to the resulting red solution, causing an immediate color change to dark brown and finally to violet. The resulting mixture is stirred for 5 min, the reaction is diluted with Et2O and is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL). Work-up followed by flash chromatography of the crude product as described above provides 4-hexylbenzoic acid methyl ester as a colorless syrup (298 mg, 83%). The spectroscopic and analytical data are identical to those compiled above.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7](OS(C2C=CC(C)=CC=2)(=O)=O)=[CH:6][CH:5]=1.C1COCC1.CN1CCCC1=O.[CH2:34]([Mg]Br)[CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]>CCOCC>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:5]=[CH:6][C:7]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Fe(acac)3
Quantity
29 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.95 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carefully quenched upon addition of aq. HCl (1M, ca. 10 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 298 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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